Product packaging for Mitorubrinic acid(Cat. No.:CAS No. 34695-99-3)

Mitorubrinic acid

Cat. No.: B1232313
CAS No.: 34695-99-3
M. Wt: 412.3 g/mol
InChI Key: ZJIWQCFXEQSFGR-YEFOHOTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitorubrinic acid is a natural product found in Talaromyces funiculosus, Talaromyces pinophilus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O9 B1232313 Mitorubrinic acid CAS No. 34695-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34695-99-3

Molecular Formula

C21H16O9

Molecular Weight

412.3 g/mol

IUPAC Name

(E)-3-[(7R)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid

InChI

InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m1/s1

InChI Key

ZJIWQCFXEQSFGR-YEFOHOTDSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O

Synonyms

mitorubrinic acid

Origin of Product

United States

Natural Occurrence and Mycological Sources

Mitorubrinic acid is a naturally occurring polyketide produced by several species of filamentous fungi, primarily within the genera Penicillium and Talaromyces. mdpi.comsemanticscholar.orgrsc.org It is classified as an azaphilone, a group of fungal pigments characterized by a highly oxygenated pyranoquinone bicyclic core. mdpi.comrsc.org

The compound has been isolated from a number of fungal species, including:

Penicillium funiculosum : This species is a well-documented producer of this compound. researchgate.netnih.govtandfonline.combioaustralis.com Research has utilized strains of P. funiculosum to study the optimization of the compound's production. researchgate.netnih.gov

Penicillium rubrum : this compound is one of several pigments produced by this species, alongside other metabolites like mitorubrinol (B600588). mdpi.comwikipedia.orgrsc.org

Penicillium vermiculatum : Studies have shown that this species also synthesizes (-)-mitorubrinic acid. nih.gov

Talaromyces marneffei (formerly Penicillium marneffei): This thermally dimorphic fungus produces this compound and mitorubrinol, which constitute its yellow pigment. mdpi.comnih.govplos.org These compounds have been identified as virulence factors for this pathogenic fungus. adipogen.comresearchgate.net

Talaromyces pinophilus : this compound has been isolated from this soil fungus. researchgate.net

Aspergillus sp. : A mangrove endophytic fungus, Aspergillus sp. 16-5C, has been found to produce (−)-mitorubrinic acid. mdpi.com

Table 1: Mycological Sources of this compound

Genus Species Reference
Penicillium funiculosum researchgate.netnih.govtandfonline.combioaustralis.com
rubrum mdpi.comwikipedia.orgrsc.org
vermiculatum nih.gov
Talaromyces marneffei mdpi.comnih.govplos.org
pinophilus researchgate.net

Biosynthesis and Production Optimization

Nitrogen Source Optimization

The choice of nitrogen source is a critical factor in the fermentative production of this compound. Different fungal species exhibit preferences for specific nitrogen compounds to achieve maximal yield.

In studies using a mutant strain of Penicillium funiculosum CCM F-8080 , the highest yield of (-)-mitorubrinic acid was achieved when diammonium hydrogen phosphate ((NH₄)₂HPO₄) was used as the nitrogen source. researchgate.netnih.gov The optimal concentration was determined to be 2 g/L, which, in combination with 80 g/L of glucose, resulted in a maximal production of 814.9 mg/L. researchgate.netnih.gov

Conversely, the biosynthesis of (-)-mitorubrinic acid by Penicillium vermiculatum strain IV/5 was stimulated by a high concentration of urea (B33335) as the nitrogen source. nih.gov

Table 2: Effect of Nitrogen Source on (-)-Mitorubrinic Acid Production

Fungal Species Optimal Nitrogen Source Optimal Concentration Max. Production Reference
Penicillium funiculosum (NH₄)₂HPO₄ 2 g/L 814.9 mg/L researchgate.netnih.gov

Influence of Specific Amino Acids (e.g., L-Phenylalanine)

The presence and concentration of specific amino acids in the culture medium can also affect the production of this compound. Research on Penicillium funiculosum has specifically noted the influence of L-phenylalanine. researchgate.netnih.govresearchgate.net While the exact mechanism of this influence is a subject of further study, its impact on the metabolic pathways leading to this compound synthesis has been established. nih.gov The optimization of L-phenylalanine concentration is considered a factor in maximizing the yield of the compound during fermentation. researchgate.netresearchgate.net

Impact of Inorganic Phosphate Concentration

The concentration of inorganic phosphate is another crucial parameter that has been observed to influence the production of (-)-mitorubrinic acid by Penicillium funiculosum. researchgate.netnih.govresearchgate.net As noted in the optimization studies, the nitrogen source that yielded the highest production, (NH₄)₂HPO₄, is also a phosphate salt. researchgate.netnih.gov The optimal concentration of 2 g/L of (NH₄)₂HPO₄ highlights the importance of phosphate availability for the biosynthesis of this secondary metabolite. researchgate.net Further studies have confirmed that varying the inorganic phosphate concentration in the culture medium directly affects the final yield of this compound. nih.govresearchgate.net

Biosynthesis and Genetic Determinants

Polyketide Biosynthesis Pathway Elucidation

The biosynthesis of mitorubrinic acid follows a polyketide pathway, a common route for the synthesis of a diverse array of natural products in fungi. plos.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org The production of the yellow pigment in the mold form of Penicillium marneffei, which is composed of mitorubrinol (B600588) and this compound, has been a key area of study in understanding this pathway. nih.govjensenlab.org

Role of Polyketide Synthase (PKS) Enzymes

PKS enzymes are central to the biosynthesis of this compound. plos.org They catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. wikipedia.org In the case of this compound synthesis in P. marneffei, two specific non-reducing PKS enzymes, PKS11 and PKS12, have been identified as essential. plos.orgnih.gov Non-reducing PKSs are a class of fungal PKSs that, along with their reducing counterparts, share sequence and functional similarities with PKSs found in other fungi. nih.gov The domain organization of PKS11 and PKS12 confirms their classification as fungal non-reducing PKSs. plos.org The assembly of the azaphilone core structure is initiated by a non-reducing PKS. researchgate.net

Involvement of Fatty Acid Synthesis Pathways

While the core of this compound is assembled via the polyketide pathway, fatty acid synthesis pathways can also be involved in the biosynthesis of related azaphilone compounds. rsc.org For instance, the biosynthesis of red pigments in P. marneffei involves a fatty acid synthase subunit beta (rp2), a 3-oxoacyl-[acyl-carrier-protein] synthase (rp3), and an oxidoreductase (rp4), which are responsible for producing a fatty acid that attaches to a polyketide intermediate. hku.hk Although direct involvement of a separate fatty acid synthase in this compound biosynthesis is not explicitly detailed, the PKS enzymes themselves share structural and functional similarities with fatty acid synthases. wikipedia.org

Identification and Functional Characterization of Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster. mdpi.com This clustering facilitates the coordinated expression of all the enzymes required for the production of the final compound. plos.org In P. marneffei, the gene cluster responsible for the production of mitorubrinol and this compound contains the pks11 and pks12 genes. nih.govmdpi.com

pks11 Gene Analysis

The pks11 gene in P. marneffei is 7780 base pairs in length and contains a 52 base pair intron. It encodes a large protein of 2575 amino acids with a predicted molecular mass of 282.6 kDa. nih.gov Functional analysis through gene knockdown experiments demonstrated that the inactivation of pks11 results in the loss of yellow pigment production, confirming its role in the biosynthesis of this compound and mitorubrinol. jensenlab.orgmdpi.com The PKS11 enzyme contains several functional domains: a ketosynthase (KS), an acyltransferase (AT), an acyl carrier protein (ACP), a methyltransferase (MT), and a thioester reductase (R) domain. plos.orgresearchgate.net

pks12 Gene Analysis

The pks12 gene is located within the same gene cluster as pks11. nih.gov It is 5485 base pairs long with a 63 base pair intron and encodes a putative protein of 1806 amino acids with a predicted molecular mass of 197.9 kDa. nih.govplos.org Similar to pks11, knockdown of the pks12 gene also leads to the cessation of yellow pigment production. jensenlab.orgmdpi.com The PKS12 enzyme has a simpler domain structure compared to PKS11, containing only a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. plos.orgresearchgate.net

Sequential Enzyme Action within the Cluster

The current hypothesis is that PKS11 and PKS12 act sequentially in the biosynthesis of mitorubrinol and this compound. nih.govjensenlab.orglibretexts.org This type of sequential action, where one PKS synthesizes a starter unit for a second PKS, has been observed in the biosynthesis of other polyketides like lovastatin (B1675250) and zearalenone. plos.org It is proposed that PKS12 may be responsible for synthesizing a starter unit, possibly orsellinic acid, which is then utilized by PKS11 for further extension and modification to create the final this compound structure. plos.orgresearchgate.net This sequential mechanism involves the binding of all substrates to the enzyme before the final products are released. libretexts.org

Proposed Biosynthetic Intermediates

This compound is a member of the azaphilone class of fungal polyketides. rsc.orgnih.gov Its biosynthesis is a complex process originating from the polyketide pathway, which utilizes acetate (B1210297) units as primary building blocks. rsc.org Research into the genetic underpinnings of its formation, particularly in the fungus Penicillium marneffei (also known as Talaromyces marneffei), has identified a specific gene cluster essential for its synthesis. nih.govresearchgate.net

The core of the biosynthetic pathway involves two key non-reducing polyketide synthase (PKS) genes, pks11 and pks12. nih.govplos.org These enzymes are believed to work sequentially to construct the mitorubrin (B1238981) backbone. nih.govplos.orgcore.ac.uk The pks12 gene product (PKS12) contains essential domains for polyketide synthesis, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. plos.org The pks11 gene product (PKS11) is more complex, featuring KS, AT, and ACP domains, along with a methyltransferase (MT) and a thioester reductase (R) domain. plos.orgresearchgate.net

The proposed biosynthetic sequence begins with the assembly of a polyketide chain from six acetate units. rsc.org A crucial step involves the reductive release of an aldehyde intermediate, such as 3-methylorcinaldehyde, catalyzed by the thioester reductase domain found in enzymes like PKS11. nih.gov This aldehyde is a key precursor that undergoes cyclization to form the characteristic pyranoquinone isochromene core of azaphilones. nih.govresearchgate.net Mitorubrinol is considered a direct precursor to this compound, with the final conversion likely involving an oxidation step. nih.govcore.ac.uk

Table 1: Proposed Intermediates and Genetic Determinants in this compound Biosynthesis

Intermediate/Precursor Associated Gene/Enzyme Description of Role
Acetate Units Polyketide Synthase (PKS) The basic building blocks for the polyketide chain. rsc.org
Polyketide Chain PKS12 Believed to initiate the synthesis of the polyketide backbone. plos.org
3-Methylorcinaldehyde PKS11 (Thioester Reductase domain) A proposed aldehyde intermediate released from the PKS, which cyclizes to form the azaphilone core. nih.gov
Mitorubrinol PKS11 / PKS12 A key yellow pigment and direct precursor to this compound, synthesized through the sequential action of PKS12 and PKS11. nih.govplos.org

Stereochemical Aspects of Biosynthesis

The molecular structure of this compound, like other azaphilones, is defined by a highly oxygenated pyranoquinone bicyclic core and, critically, a quaternary chiral center. researchgate.net This chiral center dictates the stereochemistry of the molecule, which can exist in either an R or S configuration. researchgate.net The naturally occurring, biologically active form of the compound is specifically (−)-mitorubrinic acid. researchgate.netoup.com

The stereochemistry of the molecule is established during the biosynthetic process, specifically during the formation of the azaphilone core. The key transformation is believed to be a hydroxylation-mediated dearomatization of a benzaldehyde (B42025) intermediate, which leads to the cyclization that forms the pyran ring. rsc.org The precise three-dimensional orientation of the substrate within the enzyme's active site during this step controls the final stereochemical outcome.

While total synthesis of a racemic mixture of (±)-mitorubrinic acid has been successfully achieved, replicating the exact stereospecificity of the natural enzymatic process in the laboratory remains a significant challenge. nih.gov Synthetic efforts have explored enantioselective oxidative dearomatization techniques to gain access to specific enantiomers, highlighting the importance and complexity of controlling this stereochemical feature. nih.govresearchgate.net The study of enzymatic reactions in related natural products demonstrates that the stereochemical course of such transformations can be highly sensitive to the specific substrate, making it difficult to extrapolate results from simpler models to more complex molecules like this compound. researchgate.net

Metabolic Engineering Strategies for Production Enhancement

Increasing the production yield of this compound is a key objective for its potential applications. Metabolic engineering provides a powerful toolkit for rationally designing microbial strains with enhanced production capabilities. frontiersin.orgrsc.org These strategies range from optimizing fermentation conditions to complex genetic modifications of the producing organism. researchgate.netnih.gov

A foundational approach involves the optimization of the culture medium. For a mutant strain of Penicillium funiculosum, the highest production of (−)-mitorubrinic acid (814.9 mg/L) was achieved in a medium containing 80 g/L of glucose and 2 g/L of (NH4)2HPO4, demonstrating that nutrient availability is a critical factor. researchgate.net

More advanced strategies focus on direct genetic manipulation of the biosynthetic pathway. Given that pks11 and pks12 are the core genes responsible for this compound synthesis, their targeted overexpression is a primary strategy for increasing metabolic flux towards the final product. nih.govplos.org The viability of manipulating this gene cluster has been confirmed through gene knockdown experiments in P. marneffei, where silencing pks11 and pks12 led to a loss of pigment production. plos.orgresearchgate.net

Table 2: Metabolic Engineering Strategies for this compound Production

Strategy Rationale Specific Approach
Culture Optimization Enhance microbial growth and metabolite production by providing optimal nutrients. Adjusting carbon (e.g., glucose) and nitrogen (e.g., (NH4)2HPO4) source concentrations in the fermentation medium. researchgate.net
Pathway Engineering Increase the expression of key biosynthetic enzymes to drive the reaction forward. Overexpression of the polyketide synthase genes pks11 and pks12. nih.govplos.org
Precursor Supply Enhancement Boost the availability of the primary building blocks (acetate units) for the PKS enzymes. Overexpression of genes in the central carbon metabolism (e.g., related to acetyl-CoA synthesis) to increase the precursor pool. frontiersin.org
Byproduct Elimination Prevent metabolic flux from being diverted to competing pathways. Knockout of genes responsible for the synthesis of undesired secondary metabolites. frontiersin.org

| Systems Metabolic Engineering | Utilize computational models and multi-omics data for rational, whole-cell strain design. | Employing in silico models (FBA) to identify multiple gene targets for knockout, knockdown, or overexpression to optimize the entire metabolic network for production. nih.govdovepress.com |


Chemical Synthesis and Analog Generation

Total Synthesis Approaches

The final stages of this racemic synthesis involved the challenging oxidative dearomatization of a highly substituted isocoumarin (B1212949). nih.gov After significant experimentation, a method using 2-iodoxybenzoic acid (IBX) in the presence of tetrabutylammonium (B224687) iodide (TBAI) successfully produced the desired azaphilone core. nih.gov The synthesis was completed by esterification and subsequent deprotection steps to yield (±)-mitorubrinic acid. nih.gov

Building upon racemic strategies, enantioselective syntheses of azaphilones, including the mitorubrin (B1238981) family, have been developed. A prominent approach involves the asymmetric oxidative dearomatization of phenolic compounds. researchgate.net The Porco group has been instrumental in this area, developing a method using a chiral binuclear copper oxo-complex, generated in situ from (−)-sparteine and a copper(I) salt, to effect the asymmetric dearomatization of o-alkynylbenzaldehydes. researchgate.netcapes.gov.br

This copper-mediated enantioselective oxidative dearomatization has been a key step in the asymmetric synthesis of related azaphilone natural products. capes.gov.brorganic-chemistry.org While initially applied to other members of the azaphilone family, the methodologies developed are foundational for achieving an enantioselective synthesis of (−)-mitorubrinic acid. nih.govcapes.gov.br The strategy often involves creating the azaphilone core with high enantioselectivity early in the synthesis, followed by the installation and elaboration of the side chain, for instance, via olefin cross-metathesis. capes.gov.br

Semisynthesis Strategies from Precursors

Semisynthesis provides an efficient route to a target molecule by utilizing a structurally related and readily available natural product as a starting material. This approach can significantly shorten synthetic sequences and is particularly valuable for accessing chiral molecules if the precursor is enantiomerically pure.

In the context of mitorubrinic acid, a key precursor is its cognate metabolite, (–)-mitorubrinol, which is also produced by fungi such as Penicillium rubrum. rsc.org Research has demonstrated the successful conversion of (–)-mitorubrinol into (–)-mitorubrinic acid. rsc.org This transformation leverages the existing, stereochemically defined core of the precursor to access the desired target. The primary chemical challenge in this conversion is the selective oxidation of the primary alcohol functionality on the side chain of mitorubrinol (B600588) to a carboxylic acid, without affecting other sensitive functional groups within the molecule.

Table 1: Key Semisynthetic Conversion

Precursor Target Compound Key Transformation Reference

This strategy is advantageous as it preserves the natural stereochemistry of the molecule, providing access to enantiopure (–)-mitorubrinic acid for further studies.

Design and Synthesis of this compound Analogues

The generation of analogues of this compound is crucial for exploring its chemical space and identifying derivatives with potentially enhanced or novel biological properties. nih.gov The complex, polyfunctional nature of the this compound scaffold offers multiple sites for chemical modification. nih.govmdpi.com The design of these analogues typically focuses on three main areas: modifications of the core pyranone nucleus, derivatization of the side chains, and regioselective functionalization of the aromatic ring. nih.govrsc.org

The first total synthesis of (±)-mitorubrinic acid, achieved in 12 steps, provides a foundational route that can be adapted to generate such analogues. nih.gov A key step in this synthesis is the oxidative dearomatization of an isocoumarin intermediate, which constructs the characteristic azaphilone core. nih.govacs.org

The γ-pyrone ring is a defining feature of the azaphilone scaffold and is critical to its reactivity. mdpi.commdpi.com A hallmark reaction of the azaphilone pyranone nucleus is its affinity for nucleophilic substitution, particularly with primary amines. nih.gov This reaction results in the formation of corresponding vinylogous 4-pyridone derivatives, effectively replacing the oxygen atom in the pyrone ring with a nitrogen atom. nih.govmdpi.com This transformation dramatically alters the electronic and steric properties of the core structure.

Table 2: Pyranone Nucleus Modification

Reagent Type Resulting Structure Rationale

This reactivity allows for the creation of a diverse library of nitrogen-containing azaphilones, known as pyridone-type analogues, from a common this compound precursor. mdpi.com

This compound possesses two distinct side chains amenable to chemical modification: the unsaturated carboxylic acid attached to the azaphilone core and the propenyl group on the pyranone ring.

Carboxylic Acid Moiety : The carboxylic acid group is a prime target for derivatization. Standard organic transformations can be employed to generate a variety of functional groups, including:

Esters : Reaction with various alcohols can produce esters with different alkyl or aryl groups, modulating lipophilicity and steric bulk.

Amides : Coupling with a range of primary and secondary amines can yield a library of amides, introducing new hydrogen-bonding donors and acceptors.

Propenyl Group : The alkene in the propenyl side chain offers another site for modification. Reactions such as hydrogenation could yield a saturated propyl side chain, while epoxidation or dihydroxylation could introduce new polar functional groups.

Table 3: Potential Side Chain Derivatizations

Target Site Reaction Type Potential New Functional Group Purpose of Modification
Carboxylic Acid Esterification Ester Increase lipophilicity, alter solubility
Carboxylic Acid Amidation Amide Introduce H-bonding capability, alter polarity
Propenyl Group Hydrogenation Propyl Remove unsaturation, increase flexibility

Regioselective functionalization involves modifying a specific position on a molecule that has multiple, chemically similar reactive sites. For this compound, the aromatic portion of the isocoumarin core presents several positions for potential substitution. Achieving regioselectivity on such a complex scaffold is a significant synthetic challenge. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
(–)-Mitorubrinol
(±)-Mitorubrinic acid
(–)-Mitorubrinic acid

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Profiling and Kinetics

Mitorubrinic acid has been the subject of various enzymatic studies to determine its potential as an inhibitor against a range of biological targets. These investigations have revealed a spectrum of activity, from potent inhibition to weak or negligible effects, highlighting the compound's specific interactions with different enzymes.

This compound has been evaluated for its ability to inhibit Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a crucial enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. Studies indicate that this compound exhibits only weak inhibitory activity against this target. bioaustralis.comresearchgate.netmalariaworld.org

In one study, this compound (referred to as compound 3) was found to have little inhibitory effect on PfDHODH. researchgate.netmalariaworld.org This weak enzymatic inhibition is consistent with its limited activity against the in vitro growth of P. falciparum cells, where it suppressed parasite proliferation with a high IC50 value of 432 µM. researchgate.net Another report cited an IC50 value of 160 µM against the PfDHODH enzyme. nii.ac.jp The compound showed no significant inhibition against the human form of the enzyme, HsDHODH. researchgate.netresearchgate.net

Table 1: Inhibitory Activity of this compound against P. falciparum

Target Measurement Value Reference
P. falciparum DHODH IC50 160 µM nii.ac.jp

The inhibitory potential of this compound against the serine protease trypsin has been established. Research has determined that this compound inhibits trypsin with a half-maximal inhibitory concentration (IC50) of 41.05 µM. researchgate.netresearchgate.net

Table 2: Trypsin Inhibition by this compound

Enzyme Inhibitor IC50 Reference

(-)-Mitorubrinic acid was evaluated for its inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor for the bacterium. mdpi.comnih.govsemanticscholar.org In a study screening various compounds isolated from the endophytic fungus Aspergillus sp. 16-5C, (-)-mitorubrinic acid was tested alongside other metabolites. mdpi.comnih.gov While several co-isolated compounds, such as asperlone A, asperlone B, and (-)-mitorubrin, demonstrated potent inhibitory effects against MptpB with IC50 values in the low micromolar range, the results for (-)-mitorubrinic acid were not highlighted as significant. mdpi.comnih.govnih.gov This suggests that under the tested conditions, this compound is not a strong inhibitor of MptpB compared to structurally related natural products from the same source. mdpi.comnih.gov

This compound has been identified as a notable inhibitor of the Bovine Leukemia Virus (BLV) protease, an essential enzyme for viral replication. researchgate.netnih.govoup.comresearchgate.net In a high-throughput screening of a chemical library, this compound demonstrated stronger inhibitory activity against BLV protease than amprenavir, a known protease inhibitor. nih.govoup.comresearchgate.net

Further investigation into related compounds revealed that the specific structure of this compound is crucial for its activity. A structurally similar compound, this compound B, exhibited no inhibitory effect on the enzyme, indicating that features like the azaphilone scaffold or the specific position of the benzoate (B1203000) moiety are likely critical for binding and inhibition. oup.com

Table 3: Comparative Inhibition of Bovine Leukemia Virus (BLV) Protease

Compound Inhibition of BLV Protease Relative Potency Reference
This compound Yes Stronger than Amprenavir nih.govoup.comresearchgate.net
Amprenavir Yes Weaker than this compound nih.govoup.comresearchgate.net

The inhibitory profile of this compound extends to other enzymes of therapeutic interest. Notably, a dimeric form of this compound has been reported to completely inhibit the enzyme telomerase at a concentration of 50 µM. researchgate.net Telomerase is a critical enzyme for maintaining telomere length and is a significant target in cancer research. researchgate.net

Table 4: Telomerase Inhibition by this compound Dimer

Enzyme Inhibitor Concentration for Complete Inhibition Reference

Cellular and Subcellular Mechanisms of Action

Modulation of Cellular Oxidative Stress Responses

This compound, a natural naphthoquinone compound derived from certain fungal species, demonstrates a complex mode of action that involves the disruption of cellular oxidative processes. biosynth.com This compound's ability to modulate cellular oxidative stress responses is a key aspect of its biological activity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. sigmaaldrich.comnih.gov this compound's interaction with cellular components can lead to an increase in oxidative stress, which can have various downstream effects on the cell. biosynth.commdpi.com The modulation of oxidative stress by this compound is being investigated as a potential mechanism for its observed antimicrobial and anticancer properties, as it can disrupt the metabolic processes of pathogenic organisms and cancerous cells. biosynth.com

Interference with Intracellular Redox Balance

The intracellular redox balance is a critical component of cellular homeostasis, maintained by a complex network of antioxidant systems. nih.govfrontiersin.org this compound can interfere with this delicate balance. biosynth.com This interference can stem from its ability to act as an electron transporter, potentially disrupting the normal flow of electrons within the cell and leading to the generation of ROS. biosynth.com An altered redox state can impact numerous cellular processes, including signal transduction, enzyme activity, and gene expression. frontiersin.orgfrontiersin.org The disruption of the intracellular redox balance by this compound is a significant factor in its cytotoxic effects. biosynth.comrsc.org

Role as an Electron Transporter within Cells

This compound has been described as an electron transporter within cells. biosynth.com This characteristic is central to its ability to interfere with cellular redox processes. By participating in electron transport, this compound can shuttle electrons between different cellular components, potentially disrupting the mitochondrial electron transport chain (ETC). biosynth.comaklectures.comfiveable.me The ETC is a primary site of ROS production, and any interference with its normal function can lead to increased oxidative stress. sigmaaldrich.com This role as an electron transporter underscores the compound's potential to induce oxidative damage and modulate cellular responses to oxidative conditions. biosynth.com

Induction of Morphological Changes in Fungi (e.g., Chlamydospore-like Cells)

A notable biological activity of this compound is its ability to induce the formation of chlamydospore-like cells in certain fungi, such as Cochliobolus lunatus. nih.govtandfonline.com Chlamydospores are thick-walled, asexual resting spores that allow fungi to survive in harsh environmental conditions. biorxiv.org Research has shown a correlation between the chemical reactivity of this compound with methylamine (B109427) and its capacity to induce these morphological changes. tandfonline.com This suggests that the compound's interaction with specific cellular components, possibly through its azaphilone skeleton, triggers a signaling cascade that leads to this distinct morphological differentiation. nih.govtandfonline.com This activity has also been observed with other related fungal metabolites. tandfonline.com

This compound as a Fungal Virulence Factor

Contribution to Fungal Pathogenicity

This compound has been identified as a significant virulence factor in certain pathogenic fungi, most notably in Talaromyces marneffei (formerly Penicillium marneffei). caltagmedsystems.co.ukresearchgate.netplos.orgnih.gov This dimorphic fungus is a major cause of respiratory, skin, and systemic mycoses, particularly in immunocompromised individuals. caltagmedsystems.co.ukplos.orgnih.gov The production of this compound, along with the related compound mitorubrinol (B600588), is linked to the fungus's ability to survive and replicate within host macrophages. caltagmedsystems.co.ukplos.orgnih.govnih.gov

Research has demonstrated that the biosynthesis of these yellow pigments is controlled by two polyketide synthase (PKS) genes, pks11 and pks12. researchgate.netnih.govnih.govmdpi.com Knockdown experiments targeting these genes in T. marneffei resulted in a loss of the yellow pigment production. nih.govnih.govmdpi.com Crucially, these mutant strains showed a significant decrease in virulence in both mouse and macrophage infection models. nih.govnih.govresearchgate.net Mice challenged with the knockdown mutants had a significantly higher survival rate compared to those infected with the wild-type strain. nih.gov Furthermore, the mutant strains exhibited reduced survival within both murine (J774) and human (THP1) macrophage cell lines. nih.govnih.govresearchgate.net

These findings strongly suggest that this compound contributes to the pathogenicity of T. marneffei by enhancing its ability to withstand the hostile environment within macrophages, thereby promoting its intracellular survival. caltagmedsystems.co.ukplos.orgnih.govnih.gov The production of this compound has also been observed in other fungi, such as Penicillium funiculosum and Hypoxylon fragiforme, where it may play a role in competitive interactions. researchgate.netnih.gov For instance, co-cultivation of Hypoxylon sp. with other fungi can trigger an increased production of mitorubrinol and this compound, suggesting these compounds may act as virulence factors to gain a competitive advantage. researchgate.net

Table 1: Impact of this compound Biosynthesis Genes on Talaromyces marneffei Virulence

Gene(s) KnockdownPhenotypeEffect on Virulence in Murine ModelEffect on Survival in Macrophages (J774 & THP1)Reference
pks11Loss of yellow pigmentSignificantly increased mouse survivalStatistically significant decrease in fungal survival nih.gov
pks12Loss of yellow pigmentSignificantly increased mouse survivalStatistically significant decrease in fungal survival nih.gov
pks11 & pks12Loss of yellow pigmentSignificantly increased mouse survivalStatistically significant decrease in fungal survival nih.gov

Interactions with Cellular Targets and Signaling Pathways

The precise molecular targets of this compound are still under investigation, but several interactions have been identified. It has been shown to act as a trypsin inhibitor. caltagmedsystems.co.ukresearchgate.netnih.gov Additionally, this compound has been patented as a dihydrofolate reductase inhibitor, suggesting a potential role in interfering with folate metabolism, which is crucial for protozoal diseases. bioaustralis.com

More recent research has explored its activity against Plasmodium falciparum, the parasite responsible for malaria. This compound exhibits weak inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the parasite. bioaustralis.comjst.go.jp

The role of this compound as a virulence factor in T. marneffei appears to be linked to its ability to modulate host cell signaling pathways, particularly those involved in stress responses. The pathogenic fungus must adapt to various environmental stresses within the host, including osmotic and oxidative stress. jensenlab.org While the direct downstream pathways affected by this compound are not fully elucidated, its contribution to intracellular survival suggests an interference with host defense mechanisms. caltagmedsystems.co.ukplos.orgnih.gov

The biosynthesis of this compound itself is regulated by complex signaling pathways within the fungus. In Penicillium oxalicum, the transcription factor PoxNsdD has been shown to regulate genes involved in pigment biosynthesis. asm.org In T. marneffei, the expression of genes related to its dimorphic transition, which is closely tied to its virulence, is controlled by a suite of genetic elements, including MADS-box transcription factors. plos.org The production of secondary metabolites like this compound is often linked to these developmental and stress-response pathways. asm.orgmdpi.com

Table 2: Known and Potential Cellular Targets of this compound

TargetOrganism/SystemObserved EffectReference
TrypsinIn vitroInhibition (IC50 = 16µg/ml) caltagmedsystems.co.uk
Dihydrofolate reductaseProtozoa (patented)Inhibition bioaustralis.com
Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)Plasmodium falciparumWeak inhibition bioaustralis.comjst.go.jp

Structure Activity Relationship Sar Studies

Correlative Analysis of Mitorubrinic Acid Core Structure with Potency

The biological potency of this compound is intrinsically linked to its core azaphilone structure. This scaffold is characterized by a highly oxygenated pyranoquinone bicyclic system which is fundamental to its activity. researchgate.netresearchgate.net The term "azaphilone" highlights the affinity of the 4H-pyran nucleus to react with primary amines, leading to the formation of vinylogous 4-pyridones. nih.gov This reactivity suggests that the core structure can interact with biological macromolecules, a key aspect of its mechanism of action.

The isochromene core, which contains a quaternary carbon center, provides a rigid framework for the presentation of various functional groups. nih.govresearchgate.net The conjugated system of the pyranoquinone core is also believed to play a significant role in the compound's biological activities, which include enzyme inhibition and antimicrobial effects. nih.govnih.gov Modifications to this core, such as the introduction of nitrogen or alterations in the ring structure, as seen in other azaphilone classes, can dramatically alter biological activity, underscoring the core's importance. nih.gov

Influence of Peripheral Substituents on Activity Profiles

The biological activity of this compound is significantly modulated by its peripheral substituents. The molecule features two main side chains attached to the azaphilone core: a 2,4-dihydroxy-6-methylbenzoyl ester group and an (E)-prop-2-enoic acid (acrylic acid) chain.

The acrylic acid side chain is a critical determinant of its specific biological functions. For instance, the carboxylic acid moiety is essential for certain interactions. This compound has been identified as an inhibitor of the enzyme trypsin, with a reported IC50 value of 41 µmol/L. nih.gov This inhibitory activity is likely dependent on the presence and orientation of the carboxylic acid group, which can engage in hydrogen bonding or ionic interactions within the enzyme's active site.

Impact of Stereochemistry on Biological Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of most natural products, and this compound is no exception. longdom.orgmdpi.comlibretexts.org The naturally occurring form of the compound is (−)-mitorubrinic acid, which possesses a specific stereoconfiguration at the chiral quaternary center of the azaphilone core. nih.gov

Biological systems, such as enzymes and receptors, are chiral themselves and can differentiate between stereoisomers. libretexts.org This means that one enantiomer of a chiral molecule may exhibit potent biological activity while the other is significantly less active or even inactive. The specific spatial arrangement of the substituents on the this compound core is crucial for its proper binding to biological targets. For example, the precise orientation of the ester and carboxylic acid side chains is necessary to achieve an optimal fit within the binding pocket of an enzyme like trypsin. While total synthesis of (±)-mitorubrinic acid (a racemic mixture) has been achieved, studies often focus on the biological properties of the naturally occurring, enantiomerically pure form, as it is the biologically relevant isomer. nih.gov

Comparative SAR with Related Azaphilone Derivatives (e.g., Mitorubrinol (B600588), Mitorubrin)

Valuable insights into the SAR of this compound can be gained by comparing its activity with that of its close structural analogs, mitorubrinol and mitorubrin (B1238981). These three compounds share the same azaphilone core and ester side chain but differ in the oxidation state of the C3 side chain. nih.gov

This compound possesses a carboxylic acid group, mitorubrinol has a primary alcohol, and mitorubrin features a methyl group. This variation allows for a direct assessment of how the oxidation state of this side chain influences biological activity.

For example, a study investigating inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) found that mitorubrinol exhibited inhibitory activity, whereas this compound showed little to no activity against this specific enzyme. researchgate.net This finding strongly suggests that the carboxylic acid group is detrimental to, or the alcohol group is favorable for, the inhibition of PfDHODH. Conversely, this compound shows inhibitory activity against bovine viral diarrhea virus (BLV) protease and trypsin, activities that are not as prominently reported for mitorubrinol or mitorubrin. nih.govresearchgate.net

This comparative analysis highlights the functional importance of the terminal group on the side chain, demonstrating that even minor modifications can lead to a significant divergence in biological activity profiles.

Table 1: Comparative Data of this compound and Related Derivatives

Compound Side Chain (-R) Key Biological Activities
This compound -CH=CH-COOH Trypsin inhibition nih.gov, BLV protease inhibition researchgate.net
Mitorubrinol -CH=CH-CH₂OH PfDHODH inhibition researchgate.net
Mitorubrin -CH=CH-CH₃

This table is generated based on available data and is not exhaustive.

Computational Approaches to SAR Prediction

Computational methods, including molecular modeling and docking simulations, are increasingly valuable tools for predicting and understanding the structure-activity relationships of natural products. longdom.orgrsc.orgmdpi.com For the azaphilone class of compounds, these approaches can elucidate how different structural features influence binding affinity and interaction with biological targets.

Molecular docking studies can be employed to model the interaction of this compound and its derivatives with the active sites of enzymes. Such simulations could predict the binding orientation and calculate a theoretical binding affinity, helping to explain why, for instance, this compound inhibits trypsin while mitorubrinol does not. These models can highlight key interactions, such as hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the benzoyl moiety.

While specific, detailed computational studies focused solely on this compound are not widely published, the broader application of these methods to other complex natural products demonstrates their potential. mdpi.com By building a computational model of a target enzyme and docking various azaphilone derivatives into its active site, researchers can rationally design new analogs with potentially enhanced or more specific activities, guiding future synthetic and medicinal chemistry efforts.

Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic Techniques

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a fundamental technique for the analysis of mitorubrinic acid and related fungal pigments. mdpi.com Its high resolution and speed make it superior to traditional HPLC methods for separating structurally similar azaphilones produced in fungal cultures. lcms.cz

In research settings, UHPLC is employed to generate chemical profiles of fungal extracts, such as those from Penicillium marneffei (also known as Talaromyces marneffei). mdpi.comnih.gov These profiles allow for the comparison between wild-type strains and mutant strains, for instance, those with specific polyketide synthase (PKS) genes knocked down, to identify the gene clusters responsible for this compound biosynthesis. mdpi.comnih.gov

A typical UHPLC system for this purpose utilizes a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The separation is achieved using a gradient elution program with a mobile phase commonly consisting of water and an organic solvent like acetonitrile, often with an acid additive such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.govcore.ac.uk Detection is frequently performed using a photodiode array (PDA) or diode array detector (DAD), which can monitor absorbance across a range of wavelengths simultaneously. nih.govplos.org this compound exhibits a characteristic UV absorption spectrum that aids in its identification, with studies reporting monitoring at 360 nm. plos.orgresearchgate.net

Coupled Techniques (e.g., LC-MS/MS)

For unambiguous identification and structural elucidation, UHPLC is almost invariably coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). mdpi.commeasurlabs.com The combination, often designated as UHPLC-MS/MS or, with high-resolution instruments, UHPLC-HRMS, provides data on molecular weight and fragmentation patterns, which are essential for confirming the identity of known compounds and characterizing novel ones. plos.orgmdpi.com

One of the premier techniques used in this compound research is UHPLC coupled with electrospray ionization (ESI) and a quadrupole time-of-flight (Q-TOF) mass spectrometer. nih.gov This setup (UHPLC-DAD/ESI-Q-TOF-MS) allows for the acquisition of highly accurate mass data, typically with a mass error of less than 5 ppm, which is critical for determining the elemental composition of the parent ion and its fragments. mdpi.com

In the analysis of P. marneffei extracts, this compound was identified by its specific mass-to-charge ratio (m/z). plos.org Researchers used extracted ion chromatograms (EIC) for the specific m/z of the deprotonated molecule [M-H]⁻, which for this compound is 413.0876. plos.orgresearchgate.net Further confirmation is achieved through MS/MS analysis, where the parent ion is selected and fragmented. The resulting fragmentation pattern serves as a structural fingerprint. plos.org For this compound, the MS/MS fragmentation pathway has been characterized, providing definitive structural confirmation. plos.orgresearchgate.net This level of detail was instrumental in proving that the yellow pigment of P. marneffei is composed of both this compound and the related compound, mitorubrinol (B600588). nih.gov

ParameterDescription/ValueReference
Analytical PlatformUHPLC-DAD/ESI-Q-TOF-MS nih.gov
ChromatographyAgilent 1290 UHPLC with C18 RRHD column nih.gov
Detection (UV-Vis)Photodiode Array Detector (DAD) monitored at 360 nm plos.org
Ionization ModeElectrospray Ionization (ESI), Negative Mode plos.orgresearchgate.net
Parent Ion [M-H]⁻m/z 413.0876 plos.orgresearchgate.net
PurposeDetection, identification, and structural confirmation of this compound in fungal extracts. nih.govplos.org

Quantitative Analysis Methods for Research Studies

While many studies focus on the qualitative identification of this compound, the same analytical platforms (UHPLC-DAD, LC-MS) can be adapted for quantitative analysis. mdpi.commdpi.com Quantitative methods are essential for determining the concentration of this compound in various samples, which can be crucial for studies on biosynthetic yields, its role in fungal virulence, or its efficacy in bioassays. nih.govresearchgate.net

For quantitative analysis using UHPLC-DAD, a calibration curve is constructed by analyzing a series of known concentrations of a purified this compound standard. The peak area from the chromatogram at a specific wavelength (e.g., 360 nm) is plotted against the concentration. plos.org The concentration of this compound in an unknown sample can then be determined by interpolating its peak area from this calibration curve.

LC-MS-based quantification, particularly using a tandem mass spectrometer (like a triple quadrupole, QqQ) in Selected Reaction Monitoring (SRM) mode, offers higher sensitivity and selectivity compared to UV detection. measurlabs.com In an SRM experiment, the first mass analyzer is set to select the parent ion (m/z 413.1 for this compound), which is then fragmented, and the second mass analyzer is set to monitor for a specific, high-abundance fragment ion. This high specificity minimizes interference from the sample matrix, which is a common issue in complex biological samples. nih.gov To ensure accuracy, an internal standard (a structurally similar compound added to all samples at a known concentration) is often used to correct for variations in sample preparation and instrument response.

Future Directions and Research Perspectives

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of mitorubrinic acid, a member of the azaphilone class of fungal polyketides, is understood to originate from foundational metabolic pathways. Current hypotheses suggest its biosynthesis begins with the assembly of six acetate (B1210297) units via polyketide and fatty acid synthesis pathways to create the characteristic isochroman (B46142) scaffold. rsc.orgresearchgate.net While the general precursors are postulated, the specific enzymatic machinery responsible for its construction remains largely uncharacterized.

Future research will focus on identifying and characterizing the novel enzymes within the this compound biosynthetic gene cluster. Key areas of investigation will include:

Identification of the Polyketide Synthase (PKS): Pinpointing the specific PKS responsible for assembling the polyketide backbone of the azaphilone core.

Characterization of Tailoring Enzymes: Elucidating the roles of specific enzymes such as oxidoreductases, methyltransferases, and cyclases that modify the PKS product to yield the final this compound structure.

Genomic and Bioinformatic Approaches: Utilizing advancements in genome sequencing and bioinformatics to analyze producing fungal strains, such as Penicillium vermiculatum, to locate the biosynthetic gene cluster. nih.govhelsinki.fimdpi.com This will enable the targeted knockout and heterologous expression of candidate genes to confirm their function.

Unraveling the complete biosynthetic pathway will not only provide fundamental insights into fungal secondary metabolism but also furnish a toolbox of novel enzymes that could be harnessed for biotechnological applications. helsinki.fi

Development of Advanced Synthetic Strategies for Complex Analogues

The total synthesis of (±)-mitorubrinic acid has been successfully accomplished, with one notable route being a 12-step process. nih.govnih.gov A key feature of this and other strategies is the use of an oxidative dearomatization of an isocoumarin (B1212949) intermediate to construct the core azaphilone nucleus. nih.govresearchgate.net Other advanced techniques employed include copper-mediated enantioselective reactions and olefin cross-metathesis to install the side-chain. acs.org

While the synthesis of the natural product itself is a significant achievement, future efforts will be directed towards developing more efficient and flexible synthetic strategies capable of generating a diverse library of complex analogues. Prospective research includes:

Modular Synthesis: Designing synthetic routes that allow for the late-stage modification of different parts of the molecule, enabling the rapid creation of derivatives with varied side chains or substitution patterns on the azaphilone core.

Novel Catalytic Methods: Exploring new catalytic systems, such as gold-mediated cycloisomerization, to potentially streamline the synthesis, improve yields, and enhance stereocontrol. nih.gov

Asymmetric Synthesis: Refining enantioselective methods to allow for the specific synthesis of either enantiomer of this compound and its analogues, which is crucial for studying stereospecific biological activities. researchgate.net

These advanced synthetic strategies will be instrumental in generating novel chemical entities for structure-activity relationship (SAR) studies and for developing compounds with improved biological profiles.

Identification of Undiscovered Cellular and Molecular Targets

This compound is known to exhibit a range of biological activities. It was initially identified as a morphogenic substance that induces the formation of chlamydospore-like cells in certain fungi. nih.govoup.com Further studies have shown it possesses enzyme-inhibitory properties, including against trypsin and, more recently, Bovine Leukemia Virus (BLV) protease. nih.govresearchgate.net Additionally, its presumed dimer, diazaphilonic acid, has been reported to inhibit Tth DNA polymerase and human telomerase. nih.gov

Despite these findings, a comprehensive understanding of its molecular targets and mechanisms of action is lacking. Future research will aim to identify previously undiscovered cellular and molecular interactors to fully delineate its biological functions. Key approaches will include:

Chemical Proteomics: Employing techniques such as affinity-based protein profiling, where this compound is immobilized on a resin to capture and identify its binding proteins from cell lysates.

Genetic Screening: Using platforms like CRISPR/Cas9-based genetic screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to its target pathway.

Activity-Based Protein Profiling (ABPP): Developing probes based on the this compound scaffold to directly label and identify target enzymes in complex biological samples.

The identification of new targets will be crucial for understanding its morphogenic and enzyme-inhibitory effects and could reveal novel therapeutic applications.

Application as a Chemical Biology Probe

A chemical probe is a small molecule used to interrogate biological systems by engaging a specific protein target. escholarship.org Given its defined biological activities, this compound represents a promising scaffold for the development of chemical probes to study the targets identified in the research outlined above.

The future in this area involves transforming this compound from a bioactive natural product into a validated chemical probe. escholarship.orgchemicalprobes.org This requires a systematic effort in medicinal chemistry and chemical biology:

Synthesis of Functionalized Derivatives: Creating analogues of this compound that incorporate reporter tags (e.g., biotin (B1667282) for affinity purification, fluorescent dyes for imaging) or photoreactive groups (e.g., diazirines, benzophenones) for covalent cross-linking to target proteins. unimi.it

Structure-Activity Relationship (SAR) Studies: Ensuring that the addition of these functional groups does not significantly impair the compound's intrinsic biological activity and target engagement.

Target Validation and Visualization: Using these newly developed probes to confirm target engagement in living cells, visualize the subcellular localization of its targets, and investigate the downstream consequences of target inhibition.

Developing a suite of high-quality chemical probes from the this compound scaffold would provide powerful tools for dissecting complex biological pathways. escholarship.org

Biotechnological Advancements in this compound Production

Currently, this compound is obtained through fermentation of producing organisms like Penicillium vermiculatum. nih.gov Research has shown that production yields can be influenced by optimizing the culture conditions, such as the concentrations of carbon (glucose) and nitrogen (urea) sources in the growth medium. nih.gov

Future advancements will focus on moving beyond empirical media optimization to more robust and scalable biotechnological production methods. These strategies may include:

Strain Improvement: Utilizing classical mutagenesis (e.g., UV or chemical mutagenesis) coupled with high-throughput screening to select for hyper-producing fungal strains.

Fermentation Process Optimization: Developing advanced, controlled bioreactor fermentation processes where parameters like pH, temperature, aeration, and nutrient feeding strategies are precisely managed to maximize yield and productivity.

Co-culture Fermentation: Exploring the co-cultivation of the producing fungus with other microorganisms, which can sometimes induce the expression of otherwise silent biosynthetic pathways and enhance the production of secondary metabolites. vanderbilt.edu

These biotechnological improvements are essential for producing sufficient quantities of this compound for extensive biological testing and potential commercial applications.

Exploration of Synthetic Biology Approaches for Derivative Generation

Synthetic biology offers a powerful paradigm for engineering microorganisms to produce novel compounds. mdpi.comyoutube.com Once the biosynthetic gene cluster for this compound is identified (as per Section 9.1), synthetic biology tools can be applied to generate structural derivatives that are difficult to access through chemical synthesis alone.

The exploration of synthetic biology for creating this compound analogues is a key future direction that will involve several sophisticated approaches:

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a more genetically tractable and industrially relevant host organism, such as Saccharomyces cerevisiae or Aspergillus oryzae, to facilitate easier genetic manipulation and potentially higher yields. youtube.com

Combinatorial Biosynthesis: Swapping specific genes or enzyme domains (e.g., from the PKS) with those from biosynthetic pathways of other azaphilones to create hybrid pathways that produce novel, unnatural derivatives.

Enzyme Engineering: Modifying the substrate specificity of the tailoring enzymes within the pathway through directed evolution or site-directed mutagenesis to alter the final structure of the molecule produced.

These synthetic biology strategies could lead to the generation of a vast array of new this compound derivatives, providing a rich source of compounds for drug discovery and chemical biology. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.